1-(Cyclohexylmethyl)piperidin-4-amine 1-(Cyclohexylmethyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 64306-77-0
VCID: VC3730838
InChI: InChI=1S/C12H24N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h11-12H,1-10,13H2
SMILES: C1CCC(CC1)CN2CCC(CC2)N
Molecular Formula: C12H24N2
Molecular Weight: 196.33 g/mol

1-(Cyclohexylmethyl)piperidin-4-amine

CAS No.: 64306-77-0

Cat. No.: VC3730838

Molecular Formula: C12H24N2

Molecular Weight: 196.33 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclohexylmethyl)piperidin-4-amine - 64306-77-0

Specification

CAS No. 64306-77-0
Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
IUPAC Name 1-(cyclohexylmethyl)piperidin-4-amine
Standard InChI InChI=1S/C12H24N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h11-12H,1-10,13H2
Standard InChI Key WYDUUQNGNSXLRC-UHFFFAOYSA-N
SMILES C1CCC(CC1)CN2CCC(CC2)N
Canonical SMILES C1CCC(CC1)CN2CCC(CC2)N

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(Cyclohexylmethyl)piperidin-4-amine features a piperidine ring with an amine group at the 4-position and a cyclohexylmethyl substituent at the nitrogen atom of the piperidine ring. This structural arrangement creates a compound with two nitrogen atoms: a tertiary amine within the piperidine ring and a primary amine at the 4-position.

The compound is structurally related to 1-(cyclohexylmethyl)piperidin-4-one, which differs by having a ketone group instead of an amine at the 4-position of the piperidine ring . Another related compound is 1-cyclohex-3-enylmethyl-piperidin-4-ylamine, which contains an unsaturated cyclohexene ring instead of the saturated cyclohexyl group.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be determined or reasonably estimated:

PropertyValueSource/Basis
Molecular FormulaC₁₂H₂₄N₂Derived from structure
Molecular Weight196.34 g/molCalculated from formula
AppearanceLikely a colorless to pale yellow solid or oilBased on similar piperidine derivatives
SolubilityLikely soluble in organic solvents; limited water solubilityBased on structural features
BasicityBasic compound due to presence of amine groupsBased on chemical structure
LogP (estimated)Approximately 2.2-2.7Estimated based on similar compound

Structural Comparison

The table below compares 1-(Cyclohexylmethyl)piperidin-4-amine with structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1-(Cyclohexylmethyl)piperidin-4-amineC₁₂H₂₄N₂196.34 g/molPrimary amine at 4-position
1-(Cyclohexylmethyl)piperidin-4-oneC₁₂H₂₁NO195.30 g/molKetone at 4-position
1-Cyclohex-3-enylmethyl-piperidin-4-ylamineC₁₂H₂₂N₂194.32 g/molUnsaturated cyclohexene ring

Synthesis Pathways

Reductive Amination Approach

A viable synthetic route might involve reductive amination of 1-(cyclohexylmethyl)piperidin-4-one. This would convert the ketone functionality to an amine group:

  • Reaction of 1-(cyclohexylmethyl)piperidin-4-one with ammonia or ammonium salts

  • Reduction of the resulting imine intermediate using appropriate reducing agents (e.g., NaBH₄, NaCNBH₃, or H₂/Pd)

This approach is supported by similar chemistry observed in the synthesis of related compounds where reduction steps are employed to transform functional groups .

N-Alkylation Route

Another potential synthetic pathway could involve:

  • Starting with 4-aminopiperidine (4-piperidinamine)

  • N-alkylation with cyclohexylmethyl bromide or similar alkylating agent

  • Protection/deprotection strategies for the primary amine if needed

Key Intermediates

The synthesis likely involves intermediates such as:

  • 4-aminopiperidine or protected derivatives

  • 1-(cyclohexylmethyl)piperidin-4-one

  • Cyclohexylmethyl halides or similar alkylating agents

Similar synthetic strategies have been employed for related compounds as described in the literature, where methods like debenzylation and acylation of secondary amines have been utilized for the preparation of structurally related compounds .

Biological Activity and Applications

Receptor Interactions

The compound likely interacts with various receptors due to its structural features:

  • The tertiary amine in the piperidine ring may contribute to binding with various receptor sites

  • The primary amine at the 4-position could form hydrogen bonds with receptor proteins

  • The cyclohexylmethyl moiety may enhance lipophilicity and membrane permeability

Similar compounds with piperidine scaffolds have shown interactions with neurotransmitter receptors and may influence signaling pathways associated with mood regulation and cognitive functions.

Enzyme Modulation

The compound may affect the activity of certain enzymes involved in metabolic processes, potentially leading to:

  • Altered drug metabolism

  • Enhanced therapeutic efficacy in combination therapies

  • Modulation of specific biochemical pathways

Anticonvulsant Activity

Structurally related compounds containing piperidine rings and similar functional groups have demonstrated anticonvulsant properties in animal models . The particular arrangement of functional groups in 1-(Cyclohexylmethyl)piperidin-4-amine might similarly influence neurological pathways involved in seizure control.

Anti-inflammatory Applications

Some piperidine derivatives have shown interactions with pathways involved in inflammatory responses. Compounds with similar structural features have been investigated for their potential in treating inflammatory conditions .

Structure-Activity Relationships

Key Structural Elements

The biological activity of 1-(Cyclohexylmethyl)piperidin-4-amine likely depends on several structural features:

Structural ElementPotential Contribution to Activity
Piperidine RingCore scaffold for receptor binding; provides conformational rigidity
Primary Amine at 4-PositionHydrogen bond donor/acceptor; potential for further derivatization
Cyclohexylmethyl GroupEnhances lipophilicity; influences pharmacokinetic properties
N-Alkylation PatternAffects binding selectivity and affinity to target proteins

Comparative Analysis

Studies on related compounds suggest that modifications to specific portions of the molecule could significantly alter its biological activity:

  • Substitution at the primary amine position could change receptor selectivity

  • Alterations to the cyclohexyl ring (e.g., introduction of unsaturation as in some analogs) might affect binding affinity

  • Introduction of additional functional groups could enhance specificity for particular biological targets

Research Status and Future Directions

Current Knowledge Gaps

The current literature reveals several areas requiring further investigation:

  • Comprehensive physicochemical characterization of 1-(Cyclohexylmethyl)piperidin-4-amine

  • Detailed study of its binding profile against various receptor types

  • Optimization of synthetic routes for efficient preparation

  • Exploration of specific therapeutic applications based on its unique structural features

Medicinal Chemistry Investigations

Development of structure-activity relationships through systematic modification of:

  • The 4-amino group (acylation, alkylation)

  • The cyclohexyl ring (introduction of substituents, stereochemical variations)

  • The piperidine core (ring size variations, conformational restrictions)

Pharmacological Studies

Investigation of:

  • Specific receptor binding profiles

  • Pharmacokinetic properties

  • Toxicological evaluation

  • Efficacy in disease models related to identified mechanisms

Synthetic Methodology

Development of:

  • More efficient synthetic routes

  • Stereoselective methods for obtaining specific isomers

  • Green chemistry approaches to preparation

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